N-Boc-2-chloroethylamine
Overview
Description
N-Boc-2-chloroethylamine is a chemical compound that is derived from the functionalization of amino groups. It is related to the field of organic synthesis, particularly in the context of protecting group strategies and the synthesis of biologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect the amino functionality during various chemical reactions .
Synthesis Analysis
The synthesis of N-Boc-2-chloroethylamine and related compounds involves the use of N-Boc-hydroxylamine as a precursor. This compound can be prepared by reacting hydroxylamine hydrochloride with sodium or potassium carbonate, followed by the addition of tert-butyl dicarbonate. The reaction typically proceeds at room temperature and yields a crystalline solid after filtration and crystallization . Additionally, electrophilic amination methodology using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent has been demonstrated to convert amino acid derivatives into β-Boc-hydrazino derivatives, which are useful intermediates for modified peptides and heterocyclic derivatives .
Molecular Structure Analysis
While the specific molecular structure of N-Boc-2-chloroethylamine is not detailed in the provided papers, related compounds have been characterized by X-ray crystallography. For example, the molecular structures of betaine compounds and chlorobismuthines have been elucidated, revealing details such as bond lengths and angles, as well as the formation of hydrogen bonds and coordination to metal centers . These structural analyses are crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
N-Boc-2-chloroethylamine is expected to participate in a variety of nucleophilic N- and O-functionalization reactions due to the ambident nucleophilicity of the hydroxylamine moiety. The Boc group itself is known to be stable under basic conditions and can be removed under acidic conditions, making it suitable for orthogonal protection strategies in organic synthesis . Furthermore, N-Boc-hydroxylamine can be used to generate tert-butyloxy-nitroso-carbonyl derivatives, which can act as dienophiles in hetero-Diels-Alder reactions, enophiles in ene reactions, and as electrophilic sources of nitrogen or oxygen in nitrosoformate aldol reactions .
Physical and Chemical Properties Analysis
The physical properties of N-Boc-2-chloroethylamine, such as its crystalline form and recommended storage conditions, have been described. It is typically supplied as a colorless or beige crystalline solid and should be stored in a well-ventilated area with a recommended temperature between 2 and 8°C. Appropriate exhaust ventilation is necessary to handle the dust that may form, and the container must be kept tightly closed . The chemical properties, including its reactivity in various organic transformations, have been discussed in the context of its use as a protecting group and its role in the synthesis of biologically relevant molecules .
Scientific Research Applications
Synthesis of Novel Compounds : N-Boc-2-chloroethylamine is used in the synthesis of novel compounds. For example, it was involved in the synthesis of novel proline-based imidazolium ionic liquids, which demonstrated similar characteristics to conventional imidazolium ionic liquids (Chaubey, Patra, & Mishra, 2020).
Development of New Isotopically Labeled Compounds : The compound has been used to create isotopically labeled derivatives like [1-13C, 1-14C]2-chloroethylamine hydrochloride, which are valuable in various research applications (Narayan & Chang, 1982).
Investigating Chemical Properties : Research on the infrared-induced conformational isomerization of 2-chloroethylamine highlights its potential in studying chemical reactions and properties (Nakata & Tasumi, 1984).
Photocatalysis : N-Boc-2-chloroethylamine is used in the development of photocatalysts like N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC), which are efficient in visible light photocatalysis and air cleaning (Dong et al., 2013).
Synthesis of Peptides and Amino Acids : The compound plays a role in the synthesis of protected amino acids and peptides. An example includes its use in the electrophilic amination process for N-Boc protection of amino groups (Jahani et al., 2011).
Preparation of Phytosteryl Amino Acid Ester Hydrochlorides : N-Boc-2-chloroethylamine aids in the preparation of these esters, showing potential in food systems due to their emulsifying properties (Jia et al., 2019).
Safety And Hazards
N-Boc-2-chloroethylamine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H315, H319, H332, H335, which indicate various hazards including acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLTXTYDFLHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396531 | |
Record name | N-Boc-2-chloroethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-chloroethylamine | |
CAS RN |
71999-74-1 | |
Record name | N-Boc-2-chloroethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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